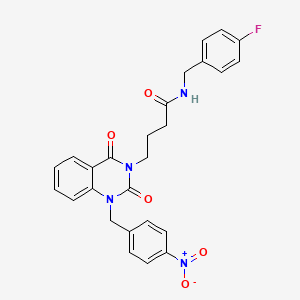
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorobenzyl and nitrobenzyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring system.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through nucleophilic substitution reactions.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via alkylation reactions.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemicals.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes and preventing their activity.
Receptor Modulation: By interacting with receptors and altering their signaling pathways.
Pathway Interference: By disrupting specific biochemical pathways.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone core structures.
Fluorobenzyl Compounds: Compounds containing the fluorobenzyl group.
Nitrobenzyl Compounds: Compounds containing the nitrobenzyl group.
Uniqueness
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both fluorobenzyl and nitrobenzyl groups in the same molecule is relatively rare and may result in unique reactivity and biological activity.
生物活性
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes multiple functional groups that contribute to its biological activity. The presence of the fluorobenzyl and nitrobenzyl moieties is particularly significant in modulating its pharmacological effects.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticonvulsant Activity : Compounds related to this compound have shown significant anticonvulsant properties in animal models. For example, studies on N'-benzyl 2-amino acetamides demonstrated effectiveness in maximal electroshock seizure (MES) models with ED50 values indicating potent activity compared to standard treatments like phenobarbital .
- Antitumor Activity : The quinazoline derivatives are known for their anticancer properties. Similar compounds have been reported to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the following table:
| Activity | Model/Assay | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Anticonvulsant | Maximal Electroshock Seizure | 13 - 21 | |
| Antitumor | Cell Proliferation Inhibition | IC50 = 10 μM | |
| Antibacterial | Zone of Inhibition | 15 mm |
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Anticonvulsant Efficacy : A study demonstrated that derivatives with electron-withdrawing groups at the benzyl site retained anticonvulsant activity, suggesting that similar modifications could enhance the efficacy of N-(4-fluorobenzyl)-based compounds .
- Cancer Cell Line Studies : Quinazoline derivatives were tested against various cancer cell lines (e.g., HeLa and MCF-7), showing promising results in reducing cell viability and inducing apoptosis. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
- Antibacterial Properties : Compounds with structural similarities exhibited moderate antibacterial activity against Gram-positive bacteria. The presence of nitro groups was correlated with increased potency against specific strains .
特性
CAS番号 |
899901-68-9 |
|---|---|
分子式 |
C26H23FN4O5 |
分子量 |
490.491 |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H23FN4O5/c27-20-11-7-18(8-12-20)16-28-24(32)6-3-15-29-25(33)22-4-1-2-5-23(22)30(26(29)34)17-19-9-13-21(14-10-19)31(35)36/h1-2,4-5,7-14H,3,6,15-17H2,(H,28,32) |
InChIキー |
GXAOUTQIHZKILB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















